molecular formula C11H16ClNO2S B13539376 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide

1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide

Cat. No.: B13539376
M. Wt: 261.77 g/mol
InChI Key: KJYJHBIRAQGWHA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

1-chloro-N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide

InChI

InChI=1S/C11H16ClNO2S/c1-3-13(16(14,15)9-12)8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3

InChI Key

KJYJHBIRAQGWHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1C)S(=O)(=O)CCl

Origin of Product

United States

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